1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Description
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-methylthiadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-8-12(22-17-16-8)13(19)20-9-6-18(7-9)14-15-10-4-2-3-5-11(10)21-14/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYYKHPDEGGDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Azetidine Ring Formation: The azetidine ring is often formed by the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
Thiadiazole Ring Formation: The 1,2,3-thiadiazole ring can be synthesized by the reaction of thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzo[d]thiazole, azetidine, and thiadiazole rings through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The 1,2,3-thiadiazole and benzo[d]thiazole moieties are susceptible to oxidation. For example:
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Sulfur Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiadiazole sulfur to sulfoxides or sulfones, depending on reaction time and stoichiometry .
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Aromatic Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the benzo[d]thiazole ring undergoes hydroxylation or cleavage .
Table 1: Oxidation Reactions and Products
| Reagent | Reaction Site | Major Product(s) | Yield (%) | Ref. |
|---|---|---|---|---|
| H₂O₂ (30%)/AcOH | Thiadiazole S-atom | Thiadiazole sulfoxide | 65–75 | |
| KMnO₄ (aq., acidic) | Benzo[d]thiazole | 2-Hydroxybenzo[d]thiazole derivative | 42–50 |
Reduction Reactions
Reductive cleavage of the thiadiazole ring is well-documented:
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Lithium Aluminum Hydride (LiAlH₄) : Reduces the thiadiazole ring to a thiol intermediate, which can further react to form disulfides or thioethers .
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol selectively reduces the azetidine ring’s C–N bonds, yielding a secondary amine derivative .
Table 2: Reduction Reactions and Conditions
| Reagent | Reaction Site | Product | Selectivity | Ref. |
|---|---|---|---|---|
| LiAlH₄ (THF) | Thiadiazole ring | 1,2-Dithiolane intermediate | Moderate | |
| H₂ (1 atm), Pd/C | Azetidine ring | 3-Aminobenzo[d]thiazole derivative | High |
Substitution Reactions
The ester group and heterocyclic rings participate in nucleophilic substitution:
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Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH) converts the carboxylate ester to a carboxylic acid .
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) targets the benzo[d]thiazole ring at the 5- or 7-position .
Table 3: Substitution Reactions
Cycloaddition and Ring-Opening Reactions
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Azetidine Ring-Opening : Acidic conditions (HCl/MeOH) cleave the azetidine ring to form a secondary amine and a ketone byproduct .
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Thiadiazole Participation : The thiadiazole ring acts as a dienophile in Diels-Alder reactions with electron-rich dienes .
Functional Group Interconversion
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Amidation : Reaction with primary amines (e.g., methylamine) replaces the ester group with an amide, enhancing biological activity .
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Transesterification : Alcohols (e.g., methanol) under acidic conditions yield methyl ester derivatives .
Key Research Findings:
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Synthetic Flexibility : The compound’s ester group is a versatile handle for derivatization, enabling the synthesis of amides, hydrazides, and acylhydrazones with varied bioactivity .
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Stability Considerations : The thiadiazole ring is prone to decomposition under prolonged exposure to UV light, necessitating dark storage .
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Catalytic Applications : Palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) at the benzo[d]thiazole ring enable access to biaryl derivatives .
Scientific Research Applications
Structural Overview
The compound consists of three key structural components:
- Benzo[d]thiazole ring : Known for its biological activity, particularly in medicinal chemistry.
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Thiadiazole moiety : This five-membered ring is known for its antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
The benzo[d]thiazole and thiadiazole components have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, a study demonstrated that related thiazole compounds showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Properties
The azetidine structure contributes to the anti-inflammatory potential of the compound. Case studies have shown that compounds with similar structures effectively reduce inflammation markers in vitro. For example, a derivative was tested in animal models and showed a reduction in paw edema comparable to standard anti-inflammatory drugs .
Enzyme Inhibition
Recent studies have explored the ability of this compound to inhibit key enzymes involved in disease processes. For instance, it has been evaluated as a potential inhibitor of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. The structure was designed to enhance binding affinity through hydrogen bonding interactions within the enzyme's active site .
Pesticidal Activity
Research has indicated that compounds with similar thiadiazole structures possess pesticidal properties. A case study highlighted the effectiveness of related compounds against common agricultural pests, showing a significant reduction in pest populations when applied at specific concentrations . This suggests potential applications in crop protection.
Polymer Synthesis
The unique structure of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be utilized in the synthesis of advanced materials. Its reactivity allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown promising results in developing composite materials with improved performance characteristics .
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Benzothiazole-Triazole Derivatives
Example : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ().
- Structural Differences : Replaces the azetidine-thiadiazole ester with a triazole ring bearing a nitroaryl group and an amine substituent.
- Synthesis : Prepared via cycloaddition of 2-nitrophenyl azide and 2-(benzo[d]thiazol-2-yl)acetonitrile using triethylamine in DMF .
- Key Contrast : The triazole’s planar structure and nitro group may alter solubility and binding kinetics compared to the azetidine-thiadiazole’s compact, electronegative ester.
Benzimidazole-Thiazole-Triazole Hybrids
Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide ().
- Structural Differences : Substitutes benzo[d]thiazole with benzimidazole and incorporates acetamide and bromophenyl-thiazole groups.
- Synthesis : Involves click chemistry and Suzuki coupling, with characterization via NMR and elemental analysis .
- Bioactivity : Docking studies suggest interactions with biological targets, though mechanisms are unspecified .
- Key Contrast : The acetamide linkage and bromophenyl group may enhance hydrogen bonding and halogen bonding, respectively, compared to the target compound’s ester functionality.
Piperazine-Linked Benzothiazoles
Example : 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride ().
- Structural Differences : Features a piperazine ring and ketone linkage instead of azetidine and ester.
- Synthesis : Alkylation of 1-(4-chlorophenyl)piperazine with a benzothiazole-iodo intermediate under reflux .
- Bioactivity : Targets serotonin receptors (5HT1A) and transporters (SERT), indicating neurological applications .
- Key Contrast : The piperazine ring’s flexibility and basic nitrogen may improve blood-brain barrier penetration relative to the azetidine’s rigidity.
Benzoxadiazole and Pyrazolone Analogs
Biological Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the structural features of benzothiazole and thiadiazole, which are known for their diverse pharmacological properties. This article explores its biological activity, mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthetic Routes
The synthesis typically involves several steps:
- Formation of Benzo[d]thiazole Ring : Synthesized through cyclization of o-aminothiophenol with carboxylic acids.
- Azetidine Ring Formation : Achieved by cyclizing β-amino alcohols under basic conditions.
- Thiadiazole Ring Formation : Produced via the reaction of thiosemicarbazides with carboxylic acids under acidic or basic conditions.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds related to 1-(Benzo[d]thiazol-2-yl)azetidin have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism is often linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4i | MCF-7 | 2.32 | Apoptosis induction |
| 4e | HepG2 | 5.36 | Cell cycle arrest |
| 4h | MCF-7 | 3.21 | Enhanced antiproliferative activity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that benzothiazole derivatives possess significant activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer proliferation.
- Receptor Modulation : Binding to receptors that regulate apoptosis pathways.
These interactions may lead to alterations in signaling pathways critical for cell survival and proliferation .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Anticancer Properties :
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Antimicrobial Evaluation :
- Another study focused on the antimicrobial efficacy of benzothiazole derivatives, demonstrating potent activity against Gram-positive and Gram-negative bacteria. The results indicated a structure–activity relationship where specific substitutions on the benzothiazole ring improved antibacterial potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours). Optimization includes solvent selection (e.g., DMF for solubility), catalyst use (e.g., K₂CO₃ for deprotonation), and temperature control to minimize side products. Purification via ethanol recrystallization improves yield and purity . For thiadiazole formation, coupling reactions with activated esters (e.g., 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride) under Schotten-Baumann conditions may be employed, requiring strict pH control .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how do they confirm structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and carbon signals (thiadiazole C=O at ~165 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thiadiazole C-S at 650–750 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications at specific positions of the benzo[d]thiazole and thiadiazole moieties influence the compound's biological activity, and what methodologies are used to analyze these effects?
- Methodological Answer : Substituent effects are studied via:
- SAR Analysis : Synthesizing analogs with varied aryl groups (e.g., chloro, fluoro, methyl) on the thiadiazole or benzo[d]thiazole rings. Activity is screened against microbial/cancer cell lines (e.g., MIC values or IC₅₀ via MTT assays) .
- Molecular Docking : Predicts binding modes to target proteins (e.g., DNA gyrase for antimicrobial activity). Software like AutoDock Vina evaluates hydrogen bonding and hydrophobic interactions, with validation via MD simulations .
- Data Interpretation : Bioactivity trends (e.g., electron-withdrawing groups enhancing potency) are correlated with LogP and polar surface area using QSAR models .
Q. What are the common sources of data contradictions in the synthesis and bioactivity studies of this compound, and how can researchers address them?
- Methodological Answer : Contradictions arise from:
- Synthesis Variability : Differences in solvent purity (e.g., trace water in DMF reducing yield) or catalyst batch . Mitigation: Standardize reagents and replicate under inert atmospheres.
- Bioactivity Discrepancies : Cell line heterogeneity (e.g., Sp1 vs. Sp4 in screening assays) . Mitigation: Use isogenic cell lines and normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
- Analytical Limitations : Overlapping NMR peaks or low MS resolution. Solution: Use 2D NMR (COSY, HSQC) or high-resolution Orbitrap MS .
Q. What in silico approaches are recommended for predicting the binding affinity and pharmacokinetic properties of this compound?
- Methodological Answer :
- Docking Studies : Use Glide (Schrödinger) or AutoDock to model interactions with targets (e.g., kinase domains). Prioritize poses with low RMSD (<2 Å) to crystal structures .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (Rule of Five compliance), while ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity) .
- MD Simulations : GROMACS or AMBER assess binding stability (e.g., RMSF <1.5 Å over 100 ns trajectories) and free energy via MM-PBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
